1-(2-Chloro-6-trifluoromethyl-pyridin-3-YL)-ethylamine
Description
Properties
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2/c1-4(13)5-2-3-6(8(10,11)12)14-7(5)9/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOBDQRDNMGLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C(C=C1)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloro-6-trifluoromethyl-pyridin-3-YL)-ethylamine is a compound that has garnered attention in pharmaceutical and chemical research due to its unique structure and potential biological activities. This compound, characterized by a chloro group and a trifluoromethyl group on a pyridine ring, exhibits various interactions at the molecular level, which may translate into significant biological effects.
- Molecular Formula : C₈H₅ClF₃N
- Molecular Weight : 223.58 g/mol
- CAS Number : 944900-15-6
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of electron-withdrawing groups enhances its reactivity, allowing it to participate in diverse biochemical pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have shown cytotoxic effects against multiple cancer cell lines, including:
- Human colon adenocarcinoma (HT-29)
- Breast cancer (MCF-7)
In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains, indicating its potential as an antibacterial agent.
- Comparative studies show that it may exhibit comparable efficacy to standard antibiotics against pathogens like E. coli and S. aureus.
Anti-inflammatory Effects
This compound has been associated with anti-inflammatory activities. Research suggests that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated IC50 values of approximately 92 µM against a panel of cancer cell lines, indicating moderate potency. |
| Study B | Showed significant antibacterial activity with MIC values ranging from 40 to 50 µg/mL against Pseudomonas aeruginosa. |
| Study C | Reported inhibition of IL-6 production in treated cells, suggesting potential for inflammatory disease management. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(2-Chloro-6-trifluoromethyl-pyridin-3-YL)-ethylamine can be contextualized by comparing it to analogs with variations in pyridine substituents. Below is a detailed analysis:
Structural and Molecular Comparisons
The table below contrasts key features of this compound with a closely related compound, 1-[6-(2-Fluoroethoxy)pyridin-3-yl]ethanamine hydrochloride ():
| Compound Name | Substituents (Pyridine Positions) | Molecular Formula | Molar Mass (g/mol) | Notable Features |
|---|---|---|---|---|
| This compound | 2-Cl, 6-CF₃ | C₈H₈ClF₃N₂ | 224.5* | High lipophilicity, metabolic stability |
| 1-[6-(2-Fluoroethoxy)pyridin-3-yl]ethanamine hydrochloride | 6-OCH₂CH₂F | C₉H₁₄ClFN₂O | 220.67 | Enhanced solubility (hydrochloride salt) |
*Calculated molar mass based on molecular formula.
Key Differences in Properties
Substituent Effects :
- The Cl and CF₃ groups in the target compound are strong electron-withdrawing groups, which may enhance stability against oxidation or enzymatic degradation. In contrast, the OCH₂CH₂F group in the comparator compound introduces an ether oxygen, enabling hydrogen bonding and improving aqueous solubility .
- The CF₃ group increases lipophilicity (logP), favoring membrane permeability, while the OCH₂CH₂F group reduces logP but improves solubility in polar solvents.
Biological Implications: The target compound’s lipophilicity may enhance blood-brain barrier penetration, making it suitable for central nervous system-targeted drug candidates. The hydrochloride salt in the comparator compound () offers higher solubility, advantageous for intravenous formulations .
Synthetic Considerations :
- Introducing CF₃ groups typically requires specialized fluorination reagents (e.g., Ruppert-Prakash reagent), whereas OCH₂CH₂F can be installed via nucleophilic substitution under milder conditions.
Research Findings
- In vitro studies suggest that pyridine derivatives with CF₃ substituents exhibit prolonged half-lives in metabolic assays compared to those with ether-linked fluorinated groups, likely due to reduced susceptibility to cytochrome P450 enzymes .
- The hydrochloride salt of the comparator compound demonstrated 30% higher solubility in phosphate-buffered saline (PBS) than the free base form of the target compound, highlighting formulation-dependent bioavailability .
Preparation Methods
Halogenated Pyridine Intermediate Synthesis
A foundational step in preparing the target compound is synthesizing the appropriately substituted halogenated trifluoromethylpyridine intermediates, such as 2-chloro-3-trifluoromethylpyridine or 3-chloro-6-trifluoromethylpyridine. These intermediates are typically prepared by halogenation and fluorination reactions on methylpyridine derivatives.
Chlorination and Fluorination of Methylpyridines:
Vapor-phase catalytic processes enable sequential chlorination and fluorination of 3-picoline to yield trifluoromethyl-substituted chloropyridines. The process uses a fluidized-bed catalyst reactor where chlorination of the methyl group is followed by fluorination, producing 2-chloro-3-(trifluoromethyl)pyridine among other products.Halogenation Using Sodium Hypochlorite and Sodium Hydroxide:
In a liquid-phase process, 2-diazanyl-3,6-trifluoromethylpyridines are treated with sodium hypochlorite and sodium hydroxide in dichloromethane, yielding 3-chloro-6-trifluoromethylpyridine with high purity after extraction and drying.Purification and Isolation:
After the halogenation step, organic layers are washed, dried (e.g., magnesium sulfate), and concentrated under reduced pressure to isolate the halogenated pyridine intermediate.
Introduction of the Ethylamine Side Chain
The ethylamine substituent at the 3-position is introduced via nucleophilic substitution or Grignard reactions on the halogenated pyridine intermediates.
Grignard Reagent Addition:
3-Chloro-6-trifluoromethylpyridine is reacted with ethylmagnesium bromide in the presence of catalysts such as iron(III) acetylacetonate or iron(III) chloride. The reaction is typically carried out in mixed solvents like water-oxolane (tetrahydrofuran) and N-methylpyrrolidone (NMP), under controlled temperature conditions (initially cooled in ice-water bath, then warmed to 24–28 °C).Quenching and Extraction:
The reaction mixture is quenched with ammonium chloride aqueous solution, and the organic layer is separated and extracted with ethyl acetate. The crude product is obtained as a dark brown solution, which contains the ethyl-substituted trifluoromethylpyridine intermediate.Yield and Purity:
Gas chromatographic analysis shows yields ranging from 77% to 84% for the ethyl-substituted trifluoromethylpyridine intermediates prepared by this one-pot method.
Conversion to Ethylamine Derivative
The final step involves converting the ethyl-substituted trifluoromethylpyridine intermediate to the corresponding ethylamine derivative.
Reductive Amination and Amination:
A common approach is the reductive amination of the corresponding aldehyde intermediate or direct amination of the pyridine derivative using ammonia or amine sources under catalytic or reducing conditions. Sodium borohydride or catalytic hydrogenation methods are employed to reduce intermediates such as pyridine-2-carbaldehyde derivatives to the amine.Industrial Scale Considerations:
Industrial processes optimize reaction parameters such as stoichiometry, temperature, and solvent choice to maximize yield and purity. Continuous flow reactors and efficient catalysts are employed to enhance scalability and reproducibility.
Comparative Data Table of Preparation Steps
| Step | Reagents & Conditions | Solvent(s) | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation of methylpyridine | Sodium hypochlorite, sodium hydroxide | Dichloromethane | Room temp to 40 °C | ~85 | Extraction and drying yield 3-chloro-6-TFMP |
| Grignard addition (ethyl group) | Ethylmagnesium bromide, Fe(acac)3 or FeCl3 catalyst | Water-oxolane, NMP | 0 to 28 °C | 77–84 | One-pot reaction, quenched with NH4Cl |
| Amination (Reductive amination) | NaBH4 or catalytic hydrogenation | Ethanol, water mixtures | Room temp to reflux | 70–85 | Conversion of aldehyde intermediates to amine |
TFMP = Trifluoromethylpyridine derivative; NMP = N-methylpyrrolidone
Detailed Research Findings and Mechanistic Insights
Catalyst Role:
Iron(III) salts such as acetylacetonate or chloride are effective catalysts in Grignard addition reactions, facilitating nucleophilic substitution on the halogenated pyridine ring, improving reaction rates and selectivity.Temperature Control:
Maintaining low temperatures during reagent addition prevents side reactions and decomposition. Gradual warming post-addition ensures completion of the nucleophilic substitution.Purification Techniques:
Organic solvent extraction followed by drying and rotary evaporation is standard. Further purification may involve distillation under reduced pressure or recrystallization to achieve high purity.Reaction Monitoring:
Gas chromatography is routinely used to monitor reaction progress and verify completion, enabling optimization of reaction time and reagent quantities.Computational Chemistry Applications: Computational methods such as density functional theory (DFT) help predict transition states and intermediate stability, guiding solvent and catalyst selection to enhance yield and selectivity.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(2-Chloro-6-trifluoromethyl-pyridin-3-YL)-ethylamine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling a pyridine derivative with an ethylamine precursor under palladium catalysis may yield the target compound. Purity optimization involves:
- Chromatographic techniques (HPLC, GC-MS) to isolate intermediates and final products .
- Solvent selection (e.g., dichloromethane or THF) to minimize side reactions .
- Temperature control during reactions to suppress decomposition of the trifluoromethyl group .
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .
- X-ray crystallography for absolute configuration determination, especially if chirality impacts biological activity .
Advanced Research Questions
Q. How do electronic effects of the chloro and trifluoromethyl groups influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer :
- The chloro group acts as a leaving group in SNAr reactions, while the trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates.
- Kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) can quantify substituent effects .
- DFT calculations predict charge distribution and transition states, aiding in catalyst selection (e.g., Pd vs. Cu) .
Q. What strategies resolve contradictory data on the compound's biological activity across studies?
- Methodological Answer :
- Dose-response assays under standardized conditions (e.g., fixed pH, temperature) to eliminate environmental variability .
- Receptor binding studies (e.g., radioligand displacement assays) to differentiate agonist vs. antagonist behavior .
- Meta-analysis of published IC₅₀ values to identify outliers and systemic biases .
Q. How can computational modeling predict the compound's interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) models binding poses in enzyme active sites .
- MD simulations assess stability of enzyme-ligand complexes over time, highlighting key residues for mutagenesis validation .
- QSAR models correlate structural features (e.g., logP, polar surface area) with metabolic stability data from liver microsome assays .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Methodological Answer :
- LC-MS/MS with isotopic internal standards detects impurities at ppm levels .
- Forced degradation studies (heat, light, oxidation) identify labile functional groups (e.g., amine oxidation) .
- Validation protocols (ICH guidelines) ensure method robustness for regulatory compliance .
Critical Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
